4-(2-Fluorobenzoyl)piperidine hydrochloride

Vue d'ensemble

Description

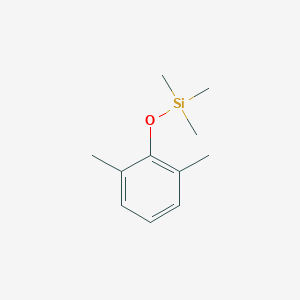

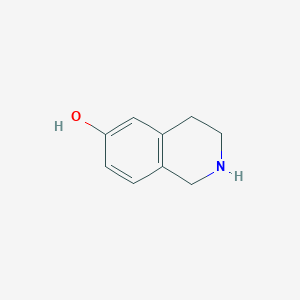

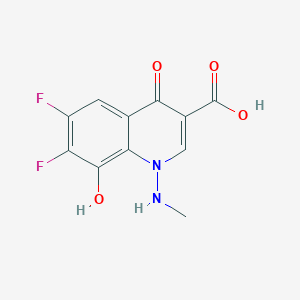

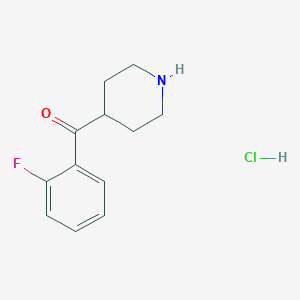

4-(2-Fluorobenzoyl)piperidine hydrochloride, also known as 4-FBP, is a synthetic organic compound belonging to the class of benzoylpiperidine derivatives. This compound has a wide range of applications in the fields of medicine, pharmacology, and biochemistry, and is used for research purposes in laboratories. It is a colorless, crystalline solid with a molecular formula of C12H15ClFNO2.

Applications De Recherche Scientifique

Synthesis and Evaluation in PET Imaging

4-(2-Fluorobenzoyl)piperidine hydrochloride has been explored for its potential in PET imaging. The compound, specifically 4-(4-[18F]-fluorobenzyl)piperidine, was synthesized and evaluated as a PET radioligand targeting NR2B NMDA receptors. However, the study concluded that due to poor brain penetration and significant defluorination in vivo, it's not suitable for imaging NR2B NMDA receptors (Labas et al., 2011).

Pharmacological Evaluation

A series of novel 4-(4-fluorobenzoyl)piperidine derivatives were synthesized and evaluated for their affinity and pharmacological profile targeting serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. These compounds, owing to their high affinity, particularly for the central 5-HT2A receptors, could potentially lead to new atypical antipsychotics (Diouf et al., 1999).

Synthesis Methods

Efficient synthesis methods for compounds involving this compound, such as the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, have been documented. The process involves multiple steps, yielding the compound with a significant overall yield, highlighting the compound's versatility in synthesis applications (Hao Jing-shan, 2006).

Therapeutic Research

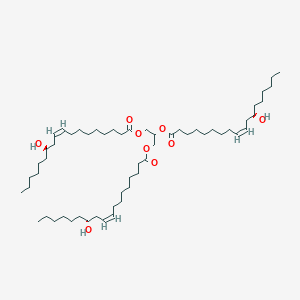

The compound has also been a part of therapeutic research, such as its inclusion in new fibrates containing the piperidine moiety. One of the synthesized compounds demonstrated superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to known medications in animal models, showing its potential in therapeutic applications (Komoto et al., 2000).

Safety and Hazards

The compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Propriétés

IUPAC Name |

(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCFQMBSDJUUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90525111 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64671-29-0 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.